Ethyl 5-chlorothiophene-2-glyoxylate
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Overview
Description
Ethyl 5-chlorothiophene-2-glyoxylate is a chemical compound with the molecular formula C8H7ClO3S . It has a molecular weight of 218.66 . It is an orange solid .
Molecular Structure Analysis
The InChI code for Ethyl 5-chlorothiophene-2-glyoxylate is 1S/C8H7ClO3S/c1-2-12-8 (11)7 (10)5-3-4-6 (9)13-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-chlorothiophene-2-glyoxylate is an orange solid . It has a molecular weight of 218.66 .Scientific Research Applications
Silver-Catalysed Multicomponent Reaction
A study described a silver-catalysed multicomponent reaction involving ethyl glyoxylate as a key component. This reaction affords polysubstituted proline derivatives through a domino process, demonstrating the utility of ethyl glyoxylate in synthesizing complex organic molecules (J. Mancebo‐Aracil et al., 2015).
Sulfonyl-Transfer Reagent
Ethyl glyoxylate N-tosylhydrazone serves as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights its role in synthesizing functionalized sulfones, offering a straightforward method for creating gamma-keto- and gamma-hydroxy sulfones (Maitane Fernández et al., 2014).
Enantioselective Friedel-Crafts Alkylation
Ethyl glyoxylate reacts with various thiophenes to produce chiral secondary alcohols via Friedel–Crafts alkylation reactions. This method showcases the potential of ethyl glyoxylate in asymmetric synthesis, yielding products with good enantioselectivities (Zhong Huang et al., 2011).
Strecker Approach to Thiazole Derivatives
A general approach using ethyl glyoxylate for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This process involves a Strecker addition–cyclization reaction, illustrating the versatility of ethyl glyoxylate in heterocyclic chemistry (Ken Cheng et al., 2016).
Povarov Reaction
Ethyl glyoxylate derivatives have been utilized in the Povarov reaction, serving as precursors for cyclization with various dipolarophiles. This application underscores the compound's role in synthesizing complex naphthoquinoline structures under catalytic conditions (A. Tarantin et al., 2008).
Safety And Hazards
The safety data sheet for a related compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Ethyl 5-chlorothiophene-2-glyoxylate are not mentioned in the search results, depolymerizable polymers, which include some glyoxylate derivatives, have been highlighted for their potential in triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists .
properties
IUPAC Name |
ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAEGDTYVIFCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560479 |
Source
|
Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chlorothiophene-2-glyoxylate | |
CAS RN |
34036-28-7 |
Source
|
Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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